An In-depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)morpholine: A Medicinal Chemistry Perspective
An In-depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)morpholine: A Medicinal Chemistry Perspective
Foreword: The Rationale for Characterization
In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental truth: the physicochemical properties of a molecule govern its journey to the target. For a compound to be a viable therapeutic candidate, it must navigate a complex biological milieu, a journey dictated by its solubility, lipophilicity, and ionization state. This guide provides a comprehensive framework for the characterization of 2-(Tetrahydro-2H-pyran-4-yl)morpholine, a molecule of interest due to its constituent heterocyclic systems—morpholine and tetrahydropyran—which are prevalent in numerous approved pharmaceuticals.[1][2]
The morpholine moiety, with its advantageous physicochemical and metabolic properties, is often incorporated into drug candidates to enhance their pharmacokinetic profiles.[1] It can improve aqueous solubility and metabolic stability.[2][3] Similarly, the tetrahydropyran (THP) ring is recognized in medicinal chemistry as a valuable scaffold that can modulate lipophilicity and improve absorption, distribution, metabolism, and excretion (ADME) properties.[4] The combination of these two saturated heterocycles in 2-(Tetrahydro-2H-pyran-4-yl)morpholine presents a molecule with a fascinating and potentially favorable physicochemical profile for drug development.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to explain the causal relationships behind experimental choices and provides detailed, field-proven protocols for their determination. The integrity of the data derived from these methods is paramount, and as such, each protocol is designed as a self-validating system.
Molecular Structure and Inferred Properties
The structure of 2-(Tetrahydro-2H-pyran-4-yl)morpholine, with its combination of a basic amine and two ether functionalities, suggests a molecule with a distinct set of properties that are crucial for its behavior in biological systems.
-
Chemical Structure:
Caption: 2D structure of 2-(Tetrahydro-2H-pyran-4-yl)morpholine.
The morpholine ring contains a secondary amine, which will behave as a weak base. The presence of two ether oxygen atoms will contribute to the molecule's polarity and its potential to act as a hydrogen bond acceptor. The tetrahydropyran ring, while generally considered non-polar, contains an ether linkage that can also accept hydrogen bonds.[4]
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 185.25 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability. |
| pKa (basic) | ~8.5 - 9.5 | Determines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding. |
| logP | ~0.5 - 1.5 | A measure of lipophilicity, which affects permeability, solubility, and metabolism. A balanced logP is often sought. |
| Aqueous Solubility | Moderately Soluble | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. |
| Polar Surface Area | ~40-50 Ų | Influences membrane permeability and interactions with biological targets. |
Note: These are in-silico predictions and require experimental verification.
Experimental Determination of Key Physicochemical Properties
The following sections detail the experimental protocols for determining the critical physicochemical properties of 2-(Tetrahydro-2H-pyran-4-yl)morpholine. The choice of method is guided by the need for accuracy, reproducibility, and relevance to the drug discovery process.
Ionization Constant (pKa) Determination
The basicity of the morpholine nitrogen is a critical determinant of the molecule's behavior. Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and precision.[5][6][7]
This protocol outlines the determination of the pKa of the basic morpholine nitrogen.
Principle: A solution of the compound is titrated with a standardized acid, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[8]
Materials:
-
2-(Tetrahydro-2H-pyran-4-yl)morpholine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water
-
Calibrated pH meter and electrode
-
Automated titrator or manual titration setup
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of 2-(Tetrahydro-2H-pyran-4-yl)morpholine in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Initial pH Adjustment: Adjust the initial pH of the sample solution to ~10-11 with 0.1 M NaOH to ensure the morpholine nitrogen is in its free base form.
-
Titration: Titrate the solution with standardized 0.1 M HCl in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Causality and Trustworthiness: The use of a calibrated pH meter and standardized titrants ensures the accuracy of the measurements. Maintaining a constant ionic strength minimizes the effect of changing ionic activity on the pKa value. Performing the titration in triplicate provides a measure of the precision and reliability of the determined pKa.
Lipophilicity (logP and logD) Determination
Lipophilicity is a key driver of a drug's ADME properties. For an ionizable compound like 2-(Tetrahydro-2H-pyran-4-yl)morpholine, it is important to determine both logP (the partition coefficient of the neutral species) and logD (the distribution coefficient at a specific pH).
The shake-flask method is the traditional and most reliable method for determining logP and logD.[][10][11]
Principle: The compound is partitioned between n-octanol and an aqueous buffer. The concentrations of the compound in each phase are measured, and the ratio is used to calculate logP or logD.
Materials:
-
2-(Tetrahydro-2H-pyran-4-yl)morpholine
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (pH 7.4 for logD; a pH where the compound is neutral for logP, e.g., pH 11)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then separating the layers.
-
Partitioning: Add a known amount of the compound to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Equilibration: Shake the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation:
-
logP = log10 ([Compound]octanol / [Compound]aqueous) for the neutral species.
-
logD7.4 = log10 ([Compound]octanol / [Compound]aqueous) at pH 7.4.
-
Caption: Workflow for logP/logD determination by the shake-flask method.
Causality and Trustworthiness: Pre-saturating the solvents ensures that the volumes of the phases do not change during the experiment. Centrifugation provides a clean separation of the phases, which is crucial for accurate quantification. Using a validated analytical method for concentration determination ensures the reliability of the final logP/logD value.
For higher throughput, an RP-HPLC method can be used to estimate logD.[12][13]
Principle: The retention time of a compound on a reverse-phase column is correlated with its lipophilicity. A calibration curve is generated using standards with known logD values.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that affects oral absorption and the feasibility of intravenous formulations. Both kinetic and thermodynamic solubility are important to measure.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization.[14][15][16]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
-
Solid 2-(Tetrahydro-2H-pyran-4-yl)morpholine
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Equilibration: Add an excess of the solid compound to a vial containing the aqueous buffer.
-
Incubation: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed or filter the solution to remove undissolved solid.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method.
Kinetic solubility is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[17][18][19]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which precipitation is observed (measured by an increase in turbidity) is the kinetic solubility.
Synthesis and Purity Considerations
The physicochemical properties of a compound are highly dependent on its purity. The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)morpholine can be approached through several routes, each with the potential to introduce specific impurities.
A plausible synthetic route involves the reductive amination of tetrahydro-4H-pyran-4-one with morpholine.
Caption: Plausible synthetic route via reductive amination.
Potential impurities from this synthesis could include unreacted starting materials, byproducts from the reducing agent, or over-alkylated products. Therefore, rigorous purification, typically by column chromatography or crystallization, is essential. The purity of the final compound should be assessed by methods such as HPLC, NMR, and mass spectrometry before any physicochemical property measurements are undertaken.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the experimental determination of the key physicochemical properties of 2-(Tetrahydro-2H-pyran-4-yl)morpholine. The combination of the morpholine and tetrahydropyran rings suggests a molecule with desirable drug-like properties, but this must be confirmed through rigorous experimental characterization.[20][21] The provided protocols for pKa, logP/logD, and solubility determination are robust and will yield high-quality data to inform the progression of this compound in a drug discovery pipeline.
Future work should focus on obtaining a pure sample of 2-(Tetrahydro-2H-pyran-4-yl)morpholine and carrying out the described experiments. The resulting data will be invaluable for building structure-activity relationships (SAR) and for guiding further medicinal chemistry efforts.
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